A Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: A Privileged Scaffold in Modern Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into its structural attributes, synthesis, and critical role as a constrained bicyclic diamine scaffold in the design of novel therapeutics. This guide is structured to provide not just procedural details but also the underlying chemical principles and strategic rationale that drive its application in drug development.
Introduction: The Strategic Value of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane Core
The quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore complex three-dimensional structures. Bicyclic and bridged ring systems are of particular interest as they offer a higher degree of conformational rigidity compared to their acyclic or monocyclic counterparts.[1] This rigidity can pre-organize pendant functional groups into a specific spatial orientation, leading to more favorable binding interactions with biological targets and a reduced entropic penalty upon binding.
The 3-oxa-7,9-diazabicyclo[3.3.1]nonane framework is a prime example of such a privileged scaffold.[1] It belongs to the broader class of diazabicyclo[3.3.1]nonanes, which are known to be key structural motifs in various biologically active molecules, including ligands for nicotinic acetylcholine receptors (nAChRs) and orexin receptors.[2][3] The introduction of an oxygen atom at the 3-position modulates the scaffold's polarity, solubility, and hydrogen bonding capacity, offering distinct advantages for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The subject of this guide, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, incorporates a tert-butoxycarbonyl (Boc) protecting group. This feature is of immense synthetic utility, enabling chemists to selectively functionalize one nitrogen atom while the other remains masked, allowing for the controlled and directional build-up of molecular complexity. It is important to note the existence of two regioisomers, depending on the position of the Boc group (N7 or N9), which offer different synthetic pathways. This guide will address both, with a focus on the more commonly cited derivatives.
Physicochemical and Structural Properties
The core structure's properties make it an attractive starting point for library synthesis and lead optimization. Its rigid "chair-chair" or "boat-chair" conformation is a key attribute, dictating the vectoral presentation of substituents.[4]
Below is a summary of the key physicochemical properties for the parent compound class.
| Property | Data | Source |
| Molecular Formula | C₁₁H₂₀N₂O₃ | [5] |
| Molecular Weight | 228.29 g/mol | [5] |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate | [6] |
| CAS Number | 864448-41-9 (for N7-Boc isomer) | [6] |
| CAS Number | 1251010-45-3 (for N9-Boc isomer) | [5] |
| Appearance | Typically a colorless or white solid | [6] |
| Topological Polar Surface Area | 41.9 Ų | [5] |
| XLogP3 | 0.2 | [5] |
The presence of the ether linkage and the secondary/tertiary amines within the scaffold allows for a range of non-covalent interactions with protein targets, including hydrogen bonds and electrostatic interactions.
Caption: Structure of the N7-Boc protected 3-oxa-7,9-diazabicyclo[3.3.1]nonane core.
Synthesis and Mechanistic Insights
The construction of the diazabicyclo[3.3.1]nonane core is most efficiently achieved through a double Mannich reaction.[4] This powerful cyclization strategy involves the condensation of a suitable amine, an aldehyde (typically formaldehyde), and a ketone or its equivalent.
Proposed Synthetic Pathway
A plausible and efficient synthesis for the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core would involve the reaction of a protected piperidone derivative, such as 1-Boc-4-piperidone, with an appropriate amine and formaldehyde. However, to construct the specific 3-oxa variant, a more tailored approach starting from different precursors is required. A documented strategy involves building the ring system from acyclic or simpler heterocyclic precursors.
The synthesis of the N7-protected isomer, tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate , has been described via the deprotection of a precursor molecule.[6]
Step-by-Step Protocol (Debenzylation Approach): [6]
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Starting Material: Tert-butyl 9-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (100 mg, 0.3 mmol).
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Dissolution: The starting material is dissolved in a suitable solvent such as ethanol (150 mL).
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Catalyst Addition: A palladium on carbon catalyst (10% Pd/C, 250 mg) is added to the solution.
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Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature and atmospheric pressure for approximately 1 hour. This step cleaves the N-benzyl group.
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Causality: The Pd/C catalyst facilitates the hydrogenolysis of the carbon-nitrogen bond of the benzyl group. This is a standard and mild method for N-debenzylation, leaving the acid-labile Boc group intact.
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-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.
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Purification: The resulting crude product is purified by column chromatography on silica gel (eluent: a gradient of tert-butyl methyl ether/methanol/ammonia, e.g., 95/5/0.5 to 90/10/2) to yield the pure product.
Expected Outcome: This procedure affords the title compound as colorless crystals with a reported yield of approximately 74%.[6]
Caption: Experimental workflow for the synthesis via debenzylation.
Applications in Drug Discovery
The rigid 3-oxa-7,9-diazabicyclo[3.3.1]nonane scaffold serves as a versatile building block for creating potent and selective ligands for various biological targets. Its constrained nature is key to achieving high affinity and, often, subtype selectivity.
Orexin Receptor Antagonists
The orexin system plays a crucial role in regulating sleep, wakefulness, and appetite.[2] Orexin receptor antagonists are a validated therapeutic class for the treatment of insomnia. A key patent highlights the use of 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives as potent non-peptide antagonists of human orexin receptors.[2] The bicyclic scaffold serves as a central hub from which substituents can be projected to interact with specific pockets of the receptor. The incorporation of the title compound allows for the attachment of pharmacophoric groups at the N7 or N9 position, driving affinity and selectivity for either the orexin-1 or orexin-2 receptor.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a well-established pharmacophore for nAChRs.[3] These receptors are implicated in a wide range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. The natural product cytisine, which contains this core, is a known partial agonist at α4β2* nAChRs.[3] Synthetic derivatives, including 3-oxa analogs, allow for fine-tuning of the electronic and steric properties of the ligand. The Boc-protected intermediate is invaluable for systematically exploring the structure-activity relationship (SAR) by enabling the introduction of diverse substituents onto the available nitrogen atom.
Caption: Logical flow from core scaffold to therapeutic applications.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is paramount. High-resolution NMR spectroscopy and mass spectrometry are standard validation tools.
¹H-NMR Data (400 MHz, DMSO-d₆) for N7-Boc Isomer: [6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.38 | s | 9H | C(CH₃)₃ (Boc group) |
| 2.64 | bd | 1H | Bicyclic framework proton |
| 3.03 | bd | 1H | Bicyclic framework proton |
| 3.17 | bd | 1H | Bicyclic framework proton |
| 3.71 | m | 4H | Bicyclic framework protons |
| 3.92 | d | 1H | Bicyclic framework proton |
| 3.99 | d | 1H | Bicyclic framework proton |
| 6.67 / 7.27 | bs | 1H total | NH proton (may show conformational isomers) |
Mass Spectrometry (MS): [6] The electrospray ionization (ESI+) mass spectrum typically shows a prominent peak for the protonated molecule [MH]⁺ at m/z 229.1, confirming the molecular weight.
Conclusion and Future Outlook
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that provides a robust and conformationally defined platform for drug discovery. Its synthesis, while requiring specific strategies like debenzylation or multi-step cyclizations, is accessible and yields a scaffold with immense potential. The Boc protecting group is key to its utility, allowing for controlled, sequential functionalization.
The demonstrated success of the broader diazabicyclononane class in targeting complex receptors like orexin and nAChRs validates the continued exploration of this scaffold. Future work will likely focus on developing more stereoselective synthetic routes to access enantiopure versions of this scaffold, further refining ligand-receptor interactions. As drug discovery continues to move towards molecules with greater three-dimensionality, the importance of scaffolds like the 3-oxa-7,9-diazabicyclo[3.3.1]nonane core is set to grow, promising new avenues for the treatment of challenging diseases.
References
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National Center for Biotechnology Information. (n.d.). tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate. PubChem Compound Summary for CID 91663867. Retrieved January 6, 2026, from [Link]
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Patentscope. (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination.... Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Retrieved January 6, 2026, from [Link]
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- Taylor & Francis Online. (1997). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1].
- Taylor & Francis Online. (1997). NOVEL 9,9-DIOL SYSTEMS STARTING FROM A 3,7- DIAZABICYCLO[3.3.1]NONAN-9-ONE NUCLEUS-SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS....
- Thieme. (2005). Synthesis of Bicyclic O- and N-Bridged Piperazines. Synfacts, 2005(3), 0295-0295.
- Eibl, C., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 85, 335-349.
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